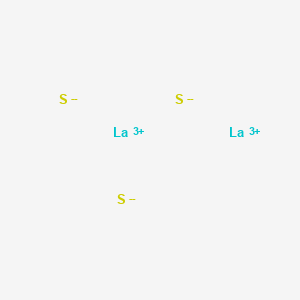

Lanthanum sulfide

Description

Properties

IUPAC Name |

lanthanum(3+);trisulfide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3S/q2*+3;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYSNXOWNOTGMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[La+3].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923320 |

Source

|

| Record name | Lanthanum sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-49-1, 12325-81-4 |

Source

|

| Record name | Lanthanum sulfide (La2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum sulfide (La2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dilanthanum trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Deep Dive into the Allotropic Forms of Lanthanum Sesquisulfide (La₂S₃): α vs. β vs. γ Phases

For Immediate Release

This technical guide provides a comprehensive comparison of the structural, electronic, optical, and thermal properties of the three primary allotropes of lanthanum sesquisulfide: α-La₂S₃, β-La₂S₃, and γ-La₂S₃. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced characteristics of these advanced materials.

Lanthanum sesquisulfide (La₂S₃) is a promising material with applications in infrared (IR) optics and thermoelectric devices. Its utility is significantly influenced by its crystalline phase. Understanding the distinct properties of the α, β, and γ polymorphs is crucial for tailoring its synthesis for specific technological applications.

Comparative Analysis of Properties

The distinct properties of the α, β, and γ phases of La₂S₃ are summarized in the tables below, offering a clear comparison of their known characteristics.

Table 1: Crystallographic Properties

| Property | α-La₂S₃ | β-La₂S₃ | γ-La₂S₃ |

| Crystal System | Orthorhombic | Tetragonal | Cubic |

| Space Group | Pnma | P4/nbm | I |

| Lattice Parameters | a = 7.61 Åb = 4.22 Åc = 16.01 Å | a = 7.97 Åc = 8.08 Å | a = 8.72 Å |

Table 2: Electronic and Optical Properties

| Property | α-La₂S₃ | β-La₂S₃ | γ-La₂S₃ |

| Band Gap (eV) | ~2.0 - 2.5 | ~2.0 - 2.5 | 2.8 (bulk), 2.97 (nanoparticles)[1] |

| Refractive Index | High | High | High |

| Transmission Range | Wide (0.5-14 µm) | Wide (0.5-14 µm) | Wide (0.5-14 µm) |

Table 3: Thermal Properties

| Property | α-La₂S₃ | β-La₂S₃ | γ-La₂S₃ |

| Melting Point (°C) | High | High | High |

| Thermal Stability | Stable at lower temperatures | Forms in the presence of oxygen/moisture at high temperatures | High-temperature stable phase, metastable at room temperature |

| Phase Transitions | Transition to γ-phase at high temperatures | Can be an intermediate phase | Reversible transition from α-phase |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of La₂S₃ polymorphs are critical for reproducible research and development.

Synthesis Protocols

α-La₂S₃ Synthesis: The α-phase is typically synthesized through the sulfidation of lanthanum oxide (La₂O₃) or lanthanum chloride (LaCl₃) at high temperatures (typically > 800 °C) in a stream of hydrogen sulfide (B99878) (H₂S) gas, ensuring an oxygen-free environment.

-

Reaction: La₂O₃(s) + 3H₂S(g) → α-La₂S₃(s) + 3H₂O(g)

-

Procedure:

-

Place high-purity La₂O₃ powder in an alumina (B75360) boat within a quartz tube furnace.

-

Purge the system with an inert gas (e.g., argon) to remove air.

-

Introduce a controlled flow of H₂S gas.

-

Ramp the temperature to the desired reaction temperature and hold for several hours.

-

Cool the furnace to room temperature under an inert atmosphere.

-

β-La₂S₃ Synthesis: The β-phase is often obtained when there are trace amounts of oxygen or moisture present during high-temperature synthesis. It can be considered an oxysulfide in some contexts.

-

Procedure: Similar to the α-phase synthesis, but with incomplete removal of air or the intentional introduction of a small amount of oxygen or water vapor. The precise control of the oxygen partial pressure is critical.

γ-La₂S₃ Synthesis: The high-temperature γ-phase can be synthesized by heating the α-phase to temperatures above 1300 °C and then quenching to room temperature. A lower temperature synthesis for γ-La₂S₃ nanoparticles has also been developed.

-

High-Temperature Protocol:

-

Synthesize α-La₂S₃ as described above.

-

Heat the α-La₂S₃ powder in an inert atmosphere to above 1300 °C.

-

Rapidly cool (quench) the sample to room temperature to retain the metastable γ-phase.

-

-

Nanoparticle Synthesis via Thermal Decomposition: [1]

Characterization Protocols

X-Ray Diffraction (XRD) Analysis: XRD is the primary technique for identifying the different polymorphs of La₂S₃.

-

Sample Preparation: Finely grind the La₂S₃ powder to ensure random orientation of the crystallites.

-

Data Collection: Use a powder diffractometer with Cu Kα radiation. Scan a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

-

Data Analysis: Compare the obtained diffraction patterns with standard diffraction patterns for α, β, and γ-La₂S₃ from crystallographic databases (e.g., ICDD). Rietveld refinement can be used for detailed structural analysis and to determine lattice parameters.

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and phase transitions of the La₂S₃ polymorphs.

-

DSC Protocol:

-

Place a small amount of the La₂S₃ powder in an alumina or platinum crucible.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., argon).

-

Monitor the heat flow to detect endothermic or exothermic events corresponding to phase transitions.

-

-

TGA Protocol:

-

Place a known mass of the La₂S₃ powder in the TGA instrument.

-

Heat the sample at a controlled rate in a specific atmosphere (e.g., air or inert gas).

-

Monitor the change in mass as a function of temperature to determine thermal stability and decomposition temperatures.

-

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the phase transition relationships and a typical experimental workflow for the characterization of La₂S₃ polymorphs.

References

Quantitative Data on Lanthanum Sulfide Phase Transitions

An In-depth Technical Guide to the Phase Transition Temperatures of Lanthanum Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of lanthanum sulfide (La₂S₃), a material of interest for various advanced applications. Lanthanum sulfide exists in several polymorphic forms, with transitions between these phases occurring at specific temperatures. Understanding these transitions is critical for the synthesis and application of this material. This document summarizes the quantitative data on phase transition temperatures, details the experimental protocols used for their determination, and provides visualizations of the phase relationships and experimental workflows.

Lanthanum sesquisulfide (La₂S₃) is known to exist in at least three different crystal structures, designated as α, β, and γ phases. The transitions between these phases are temperature-dependent. The high-temperature γ-phase is noted for its cubic Th₃P₄-type structure. The existence of a pure β-phase is a subject of discussion in the scientific community, with some evidence suggesting it may be an oxysulfide, La₁₀S₁₄O, stabilized by the presence of oxygen. Below is a summary of the reported phase transition temperatures for La₂S₃.

| Phase Transition | Reported Temperature (Celsius) | Reported Temperature (Kelvin) | Crystal System | Space Group | Notes |

| α → β | 900 °C[1] | 1173 K[1] | α: Orthorhombicβ: Tetragonal | α: Pnma | |

| 1173 K[2] | |||||

| β → γ | 1300 °C[1] | 1573 K[1] | β: Tetragonalγ: Cubic | γ: I4̅3d | The presence of oxygen can influence this transition temperature.[3] |

| 1450 ± 50 °C[3] | 1723 ± 50 K[3] | Another source reports the transition at around 1573 K.[4] | |||

| 1573 K[2] |

Logical Relationships and Experimental Workflow

Lanthanum Sulfide Phase Transition Pathway

The relationship between the different phases of lanthanum sulfide as a function of temperature can be visualized as a sequential transformation from the low-temperature α-phase to the high-temperature γ-phase.

Caption: Phase transition pathway of La₂S₃ with increasing temperature.

General Experimental Workflow for Phase Transition Analysis

The determination of phase transition temperatures in materials like lanthanum sulfide typically follows a systematic experimental workflow involving synthesis, characterization, and data analysis.

Caption: A typical experimental workflow for determining phase transition temperatures.

Experimental Protocols

The characterization of lanthanum sulfide phase transitions relies on several key analytical techniques. Below are detailed methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material.

-

Objective: To determine the temperature and enthalpy of phase transitions in La₂S₃.

-

Instrumentation: A high-temperature differential scanning calorimeter, such as a Netzsch DSC 404 F1 Pegasus, is suitable for these measurements.[5]

-

Sample Preparation:

-

A small amount of the lanthanum sulfide powder (typically 5-20 mg) is accurately weighed.

-

The powder is placed in an inert crucible, commonly made of alumina (B75360) (Al₂O₃) or platinum, which is stable at high temperatures.[5]

-

An empty crucible of the same material is used as a reference.[6]

-

-

Experimental Parameters:

-

Atmosphere: The measurement is conducted under an inert atmosphere, such as flowing nitrogen or argon, to prevent oxidation of the sulfide sample at elevated temperatures.[1]

-

Temperature Program: The sample is heated at a constant rate, typically between 5 to 20 °C/min, over a temperature range that encompasses the expected phase transitions.[6] For La₂S₃, a range from room temperature up to 1500°C would be appropriate to observe both α → β and β → γ transitions.

-

Data Acquisition: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic peaks in the DSC curve indicate the temperatures at which phase transitions occur.

-

High-Temperature X-Ray Diffraction (HT-XRD)

High-Temperature X-Ray Diffraction is employed to identify the crystal structure of the different phases of La₂S₃ at elevated temperatures.

-

Objective: To determine the crystal structure of the α, β, and γ phases of La₂S₃ and to observe the structural changes at the transition temperatures.

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature furnace chamber.

-

Sample Preparation:

-

A thin layer of the lanthanum sulfide powder is mounted on a sample holder made of a high-temperature resistant material like platinum or tungsten.[4]

-

-

Experimental Parameters:

-

Atmosphere: Similar to DSC, an inert atmosphere or vacuum is maintained within the furnace to prevent sample degradation.

-

Temperature Program: The sample is heated to specific temperatures corresponding to the α, β, and γ phases, as identified by DSC. XRD patterns are collected isothermally at each of these temperatures. Alternatively, diffraction patterns can be collected continuously as the temperature is ramped to observe the transition in real-time.[7]

-

Data Acquisition:

-

X-ray Source: Commonly Cu Kα radiation.

-

Scan Range: A 2θ range appropriate for identifying the characteristic diffraction peaks of the expected phases (e.g., 20-80°).

-

Data Analysis: The obtained diffraction patterns are analyzed using crystallographic databases to identify the crystal structure and space group of each phase.

-

-

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a material, which are sensitive to changes in crystal structure.

-

Objective: To obtain the vibrational fingerprint of each La₂S₃ phase and to monitor the changes in these vibrational modes across the phase transitions.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source, a high-resolution spectrometer, and a sensitive detector. For high-temperature measurements, a heating stage is required.

-

Sample Preparation:

-

A small amount of the La₂S₃ powder is placed on a suitable substrate for analysis.

-

-

Experimental Parameters:

-

Laser Source: A common choice is a visible laser, such as a 532 nm Nd:YAG laser.[3]

-

Laser Power: The laser power should be kept low to avoid localized heating of the sample, which could inadvertently induce a phase transition.

-

Data Acquisition: Raman spectra are collected at different temperatures, corresponding to the stable regions of the α, β, and γ phases.

-

Spectral Analysis: The appearance, disappearance, or shift in Raman peaks as a function of temperature provides evidence of a phase transition and gives insight into the structural changes occurring at the molecular level.

-

References

- 1. avanti-journals.com [avanti-journals.com]

- 2. Socratica [learn.socratica.com]

- 3. mdpi.com [mdpi.com]

- 4. High-temperature X-ray powder diffraction analysis of selected ceramic mixtures | Powder Diffraction | Cambridge Core [cambridge.org]

- 5. Differential Scanning Calorimetry (DSC) | Faculty of Mathematics and Physics [mff.cuni.cz]

- 6. mdpi.com [mdpi.com]

- 7. ceramics.org [ceramics.org]

Theoretical Modeling of Lanthanum Sulfide Electronic Structure: A Technical Guide

Abstract

Lanthanum sulfides (LnxSy) represent a class of materials with diverse and tunable electronic properties, ranging from metallic and superconducting behavior in LaS and La3S4 to semiconducting characteristics in La2S3. These properties make them promising candidates for applications such as cold cathode emitters, superconductors, and infrared (IR) optical components. A fundamental understanding of their electronic structure is paramount for optimizing existing applications and discovering new ones. This technical guide provides an in-depth overview of the theoretical modeling of lanthanum sulfide's electronic structure, primarily focusing on first-principles calculations based on Density Functional Theory (DFT). We detail the computational methodologies, present key quantitative findings in a structured format, and describe the experimental protocols, such as X-ray Photoelectron Spectroscopy (XPS), used for validation. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in materials science and drug development by bridging the gap between theoretical predictions and experimental realities.

Introduction

The lanthanide sulfide (B99878) family, particularly compounds of lanthanum, exhibits a rich variety of physical properties directly linked to their electronic configurations. Lanthanum is unique in the series as its atomic ground state, [Xe]5d¹6s², contains no f-shell electrons, which simplifies electronic structure calculations compared to other lanthanides.[1]

-

Lanthanum Monosulfide (LaS): This compound has garnered significant attention for its metallic properties and low work function, making it suitable for use as a cold cathode material.[1]

-

La3S4: This material is notable for its transition from a conducting to a superconducting state at a temperature of 7.2 K.[1]

-

Gamma-Lanthanum Sulfide (γ-La2S3): In contrast, this is a semiconductor with a significant optical bandgap, making it a key component in arsenic-free chalcogenide glasses and ceramics that transmit infrared radiation.[2][3]

The difficulty in preparing high-quality, stoichiometrically controlled lanthanide sulfide samples has historically limited a full understanding of their electronic properties.[1] Consequently, high-quality band structure calculations have become an indispensable tool for elucidating their electronic structures and guiding materials design.[1] This guide focuses on the application of Density Functional Theory (DFT) to predict and analyze the electronic properties of various lanthanum sulfide phases.

Theoretical Modeling Methodology

First-principles calculations, especially DFT, are the cornerstone for the theoretical investigation of the electronic properties of lanthanum sulfides. These methods allow for the prediction of band structures, density of states (DOS), and other electronic characteristics from fundamental quantum mechanical principles.

Computational Protocol: Density Functional Theory (DFT)

The protocol outlined below is based on typical parameters used in the literature for studying lanthanide sulfides.[1][4]

-

Crystal Structure Definition: The initial step is to define the crystal lattice structure. The most commonly studied phases are:

-

LaS: Adopts the rock salt (NaCl) structure with the space group Fm-3m (#225).[1][4]

-

La3S4: Has a more complex cubic symmetry with the space group I-43d (#220).[1][4] The lattice parameters are typically taken from experimental data, such as the International Centre for Diffraction Data (ICDD).[1][4]

-

-

DFT Calculation Engine: A robust DFT code is employed, such as the Cambridge Serial Total Energy Package (CASTEP).[1][4]

-

Approximation and Functionals: The Generalized Gradient Approximation (GGA) is commonly used for the exchange-correlation functional, with the Perdew-Burke-Ernzerhof (PBE) parameterization being a standard choice.[1]

-

Basis Set: A plane-wave basis set is utilized to represent the electronic wavefunctions.[1]

-

Coulomb Interaction Correction: For lanthanide systems, correcting for on-site Coulomb interactions is crucial. The DFT+U method is often applied, even for Lanthanum, to maintain consistency in studies involving other lanthanides. A typical value for the Hubbard U parameter is 6 eV.[1][4]

-

Convergence: To handle convergence problems that can arise in f-electron systems, schemes like the ensemble density functional theory (EDFT) may be employed.[1]

-

Output Analysis: The primary outputs of the calculation are the band structure diagram and the density of states (DOS). The band structure shows the allowed electron energy levels as a function of momentum through the Brillouin zone, while the DOS describes the number of states available at each energy level.

References

Probing the Electronic and Structural Landscape of Lanthanum Sulfide: A Density Functional Theory Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum sulfide (B99878) (LaS) and its various stoichiometries represent a class of materials with intriguing electronic and structural properties, ranging from metallic behavior to superconductivity under pressure. Understanding these properties at a fundamental level is crucial for their potential application in diverse fields, including electronics and materials science. Density Functional Theory (-DFT) has emerged as a powerful computational tool to investigate the quantum mechanical behavior of electrons in materials, providing valuable insights into their structural stability, electronic band structure, and thermodynamic properties. This technical guide provides a comprehensive overview of the application of DFT calculations to the study of lanthanum sulfide compounds, summarizing key findings, detailing computational methodologies, and visualizing essential workflows and phase relationships. Lanthanum is a unique element in the lanthanide series as its electronic structure, [Xe]5d¹6s², contains no f-shell electrons, which simplifies the computational approach for its compounds.[1]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from DFT calculations of various lanthanum sulfide phases. These values provide a comparative look at the structural and electronic properties as determined by different computational studies.

Table 1: Structural Properties of Lanthanum Sulfide Phases

| Compound | Crystal Structure | Space Group | Calculated Lattice Parameter (Å) | Experimental Lattice Parameter (Å) |

| LaS | NaCl (B1) | Fm-3m | - | 5.854[1] |

| LaS (at 22 GPa) | CsCl (B2) | Pm-3n | Phase transition observed[2] | - |

| La₃S₄ | Cubic | I-43d | - | - |

| LaS₃ | Pressure-stabilized | - | - | - |

| LaS₅ | Pressure-stabilized | - | - | - |

Table 2: Electronic and Thermodynamic Properties of Lanthanum Sulfide Phases

| Compound | Electronic Property | Calculated Band Gap (eV) | Formation Enthalpy |

| LaS | Metallic | 0[1][3] | Thermodynamically stable at ambient pressure[2] |

| La₃S₄ | Metallic | 0[1][3] | - |

| LaS₃ | Superconducting (Tc=13.6 K at 100 GPa) | - | Becomes stable at higher pressures[2] |

| LaS₅ | Superconducting (Tc=11 K at 120 GPa) | - | Becomes stable at higher pressures[2] |

Experimental Protocols: Computational Methodologies

The accuracy and reliability of DFT calculations are highly dependent on the chosen computational parameters. This section details the methodologies commonly employed in the study of lanthanum sulfide systems, providing a guide for researchers looking to perform similar calculations.

Software Packages: CASTEP and VASP

First-principles calculations for lanthanum sulfides are frequently performed using plane-wave DFT codes such as CASTEP (Cambridge Serial Total Energy Package)[1] and VASP (Vienna Ab initio Simulation Package).[2]

Exchange-Correlation Functional

The choice of the exchange-correlation functional is critical in DFT. For lanthanum sulfide systems, the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional has been successfully used.[1]

Pseudopotentials and Basis Set

Ultrasoft pseudopotentials are often employed to describe the interaction between the core and valence electrons.[1] The valence electron configurations for Lanthanum (La) and Sulfur (S) are typically 5s²5p⁶5d¹6s² and 3s²3p⁴, respectively. A plane-wave basis set with a kinetic energy cutoff is used to expand the electronic wavefunctions. A cutoff energy of 380 eV has been shown to be sufficient for calculations involving lanthanum sulfides.[1]

k-point Sampling

The integration over the Brillouin zone is performed using a Monkhorst-Pack grid of k-points. The density of the k-point mesh should be converged to ensure accurate total energy calculations.

DFT+U for Correlated Systems

While lanthanum itself does not have f-electrons, for other lanthanide sulfides where the f-shell electrons are present and strongly correlated, the DFT+U method is often necessary. This approach adds an on-site Coulomb interaction term (U) to the DFT functional to better describe the localized f-electrons. A U value of 6 eV has been used for the f-electrons of samarium and gadolinium in their respective sulfide compounds.[1][3]

Geometry Optimization and Property Calculations

The crystal structure is typically relaxed to minimize the forces on the atoms and the stress on the unit cell. Once the ground-state geometry is obtained, various properties such as the electronic band structure, density of states (DOS), and formation enthalpies can be calculated. For band structure and DOS calculations, a smearing function, such as a Gaussian broadening of 0.1 eV, is often applied.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the DFT study of lanthanum sulfide.

References

Engineering the Electronic Landscape: A Technical Guide to Tuning the Band Gap of Lanthanum Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum sulfide (B99878) (LaSₓ), a member of the rare-earth sulfide family, is an emerging semiconductor material with significant potential in various high-tech applications, including optoelectronics and catalysis. A key determinant of its functional properties is its electronic band gap. The ability to precisely control this fundamental parameter is crucial for designing materials with tailored optical and electronic characteristics. This technical guide provides an in-depth overview of the primary strategies for tuning the electronic band gap of lanthanum sulfide, with a focus on quantum confinement and compositional modification through doping and alloying. Detailed experimental protocols for the synthesis of lanthanum sulfide nanostructures and thin films are presented, alongside methodologies for their characterization. This document aims to serve as a comprehensive resource for researchers engaged in the development of advanced materials based on lanthanum sulfide.

Introduction to Lanthanum Sulfide and its Electronic Properties

Lanthanum, a lanthanide series element, reacts with sulfur to form several binary compounds, most notably LaS and La₂S₃. These materials exhibit semiconducting properties, with their band gaps falling in ranges that are of significant scientific and technological interest. For instance, thin films of LaS have been reported to have a direct band gap of around 2.5 eV.[1] However, theoretical calculations suggest that bulk LaS and La₃S₄ are metallic, indicating that the observed semiconducting behavior in synthesized thin films may be influenced by factors such as stoichiometry and crystallinity.[2] The ability to manipulate the band gap is paramount for applications requiring specific light absorption or emission characteristics.

Core Strategies for Band Gap Tuning

The electronic band gap of lanthanum sulfide can be effectively engineered through two principal mechanisms: controlling the crystallite size (quantum confinement) and altering the material's composition (doping/alloying).

Quantum Confinement Effect

When the dimensions of a semiconductor crystal are reduced to the scale of its exciton (B1674681) Bohr radius, quantum confinement effects become prominent.[3][4] This phenomenon leads to the quantization of energy levels, effectively increasing the energy difference between the valence and conduction bands. Consequently, a decrease in nanoparticle size results in an increase in the band gap, often observed as a "blue shift" in the optical absorption spectrum.[3][5][6]

This size-dependent tunability is a powerful tool for engineering the optical properties of lanthanum sulfide. By carefully controlling the synthesis conditions to produce nanocrystals or quantum dots of a specific size, the band gap can be precisely controlled.[7][8] For instance, the indirect bandgap absorption of LaS₂ has been shown to shift significantly from 635 nm for nanoellipsoids to 365 nm for square-based nanoplates, demonstrating the profound impact of morphology and size at the nanoscale.[7]

dot { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", maxwidth="7.6"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124", penwidth=1.5];

}

Compositional Modification: Doping and Alloying

Introducing foreign atoms (dopants) into the lanthanum sulfide lattice or creating alloys with other metal sulfides are effective methods for modifying the electronic band structure and, consequently, the band gap.

-

Doping : The introduction of dopants can create new energy levels within the band gap or alter the position of the conduction and valence bands. While specific studies on doping pure LaS are not abundant, the principle has been demonstrated in related lanthanum compounds. For example, doping LaOF with other lanthanides like Ce, Pr, Nd, and Pm can significantly reduce its band gap by introducing impurity states.[9] Similarly, doping LaCrO₃ with transition metals such as Fe, Co, and Ni has been shown to vary the band gap.[10]

-

Alloying : Forming solid solutions with other metal sulfides allows for continuous tuning of the band gap as a function of composition. A notable example is the (Gd,Ce)₂O₂S system, where the band gap can be engineered from 4.7 eV (for Gd₂O₂S) to 2.1 eV (for Gd₀.₆Ce₁.₄O₂S) simply by varying the Gd:Ce cation ratio.[11] This approach offers a broad range for band gap engineering while maintaining the crystal structure.

dot { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", maxwidth="7.6"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124", penwidth=1.5];

}

Data Presentation: Band Gap Tuning in Lanthanum Sulfide and Related Compounds

The following table summarizes quantitative data on the band gap of lanthanum sulfide and related compounds under various synthesis and modification conditions.

| Material Composition | Synthesis/Tuning Method | Key Parameters | Resulting Band Gap (eV) | Reference(s) |

| LaS Thin Film | Spray Pyrolysis | 0.05 M precursors, 275°C | 2.5 (direct) | [1] |

| α-La₂S₃ Thin Film | Spray Pyrolysis | [S]:[La] ratio = 5 | 3.39 | [12] |

| α-La₂S₃ Thin Film | Spray Pyrolysis | [S]:[La] ratio = 11 | 3.45 | [12] |

| LaS₂ Nanocrystals | Colloidal Synthesis | Nanoellipsoid morphology | ~1.95 (from 635 nm) | [7] |

| LaS₂ Nanocrystals | Colloidal Synthesis | Square-based nanoplate morphology | ~3.40 (from 365 nm) | [7] |

| (Gd,Ce)₂O₂S | Colloidal Synthesis | Pure Gd₂O₂S | 4.7 | [11] |

| (Gd,Ce)₂O₂S | Colloidal Synthesis | Gd₀.₆Ce₁.₄O₂S | 2.1 | [11] |

| LaCrO₃ | Gel Combustion | Undoped | 3.00 | [10] |

| LaCr₀.₉Fe₀.₁O₃ | Gel Combustion | 10% Fe doping | 2.87 | [10] |

| LaCr₀.₉Co₀.₁O₃ | Gel Combustion | 10% Co doping | 2.91 | [10] |

| LaCr₀.₉Ni₀.₁O₃ | Gel Combustion | 10% Ni doping | 2.95 | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of lanthanum sulfide materials are crucial for reproducible results.

Synthesis Methodologies

This method allows for the synthesis of size- and shape-controlled nanocrystals.

-

Precursor Preparation : Rare-earth iodides (e.g., LaI₃) are used as the lanthanum source.

-

Reaction Setup : The reaction is typically carried out in a Schlenk line under an inert atmosphere (e.g., N₂).

-

Synthesis : The lanthanum precursor is dissolved in a high-boiling point solvent and capping agent, such as oleylamine. The mixture is heated to a specific temperature (e.g., 150-255°C).

-

Sulfur Source Injection : A sulfur source, which can dictate the final phase (La₂S₃ vs. LaS₂), is injected into the hot solution.

-

Growth and Isolation : The reaction is allowed to proceed for a controlled duration to achieve the desired nanocrystal size. The nanocrystals are then isolated by centrifugation and washed with appropriate solvents (e.g., ethanol) to remove excess reagents.

dot { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4", maxwidth="7.6"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#202124", penwidth=1.5];

}

This technique is suitable for depositing uniform thin films over large areas.

-

Precursor Solution : Prepare an equimolar (e.g., 0.05 M) aqueous solution of lanthanum chloride (LaCl₃·7H₂O) and a sulfur source such as thioacetamide (B46855) (CH₃CSNH₂).

-

Substrate Preparation : Clean glass substrates thoroughly.

-

Deposition : Heat the substrates to an optimized temperature (e.g., 275°C). The precursor solution is atomized into fine droplets and sprayed onto the hot substrate. The droplets undergo thermal decomposition (pyrolysis) upon contact with the substrate, forming a thin film of LaS.

-

Process Parameters : Key parameters to control include substrate temperature, spray rate, solution concentration, and the distance between the spray nozzle and the substrate.[13]

-

Post-Deposition : The films are allowed to cool down to room temperature.

MOCVD is a versatile technique for growing high-quality, uniform thin films with precise control over thickness and composition.[14][15]

-

Precursors : Metal-organic compounds of lanthanum and a suitable sulfur source are used. The precursors are typically volatile and thermally stable.

-

Reactor Setup : The deposition is carried out in a reactor chamber. An inert carrier gas (e.g., H₂ or N₂) transports the precursor vapors to the heated substrate.[16]

-

Deposition Process : The substrate is heated to a temperature that causes the precursors to decompose and react on the surface, leading to the growth of a lanthanum sulfide thin film.

-

Parameter Control : Critical parameters include substrate temperature, reactor pressure, precursor flow rates, and the ratio of the precursors.[14]

Characterization Methodologies

-

X-ray Diffraction (XRD) : Used to determine the crystal structure, phase purity, and average crystallite size of the synthesized material.

-

Scanning Electron Microscopy (SEM) : Provides information on the surface morphology and microstructure of thin films and powders.

-

Transmission Electron Microscopy (TEM) : Used to visualize the size, shape, and lattice structure of individual nanocrystals.

The optical band gap of lanthanum sulfide is typically determined from its UV-Visible absorption or reflectance spectrum.[17][18][19]

-

Spectrum Acquisition : A UV-Visible spectrophotometer is used to measure the absorbance or reflectance of the sample as a function of wavelength. For powdered samples, a diffuse reflectance setup with an integrating sphere is often employed.[18][20]

-

Data Conversion : The measured reflectance (R) can be converted to a quantity proportional to the absorption coefficient (α) using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[20] The photon energy (hν) is calculated from the wavelength (λ).

-

Tauc Plot Analysis : The relationship between the absorption coefficient and the photon energy for a direct band gap semiconductor is given by the Tauc equation: (αhν)² = A(hν - E₉), where A is a constant and E₉ is the band gap energy.[20][21]

-

Band Gap Extrapolation : By plotting (αhν)² versus hν (a "Tauc plot"), a linear region is identified. Extrapolating this linear portion to the energy axis (where (αhν)² = 0) gives the value of the optical band gap, E₉.[19]

dot { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4", maxwidth="7.6"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#202124", penwidth=1.5];

}

Conclusion and Future Outlook

The electronic band gap of lanthanum sulfide is a tunable property that can be engineered through quantum confinement and compositional modification. Colloidal synthesis methods offer precise control over nanocrystal size and shape, providing a direct route to tune the band gap via quantum confinement. Thin film deposition techniques like spray pyrolysis and MOCVD allow for the fabrication of large-area films with controlled properties. Doping and alloying present further opportunities to modify the electronic structure, although more research is needed to explore a wider range of dopants specifically for the lanthanum sulfide system. The methodologies and data presented in this guide provide a solid foundation for researchers to design and develop next-generation lanthanum sulfide-based materials for a variety of applications, from optoelectronic devices to advanced catalysts. The continued exploration of novel synthesis routes and doping strategies will undoubtedly unlock the full potential of this versatile semiconductor.

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 3. diva-portal.org [diva-portal.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nanocrystal synthesis and characterization — The O'Brien Research Group [obrien-research.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structural and Compositional Analyses of Spray Pyrolysis α-Lanthanum Sulphide (α-La2S3) Thin Films | Semantic Scholar [semanticscholar.org]

- 13. iosrjournals.org [iosrjournals.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mmrc.caltech.edu [mmrc.caltech.edu]

- 18. people.bath.ac.uk [people.bath.ac.uk]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. physics.iisc.ac.in [physics.iisc.ac.in]

The Critical Impact of Sulfur Vacancies on the Properties of Lanthanum Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum sulfide (B99878) (LaS), a versatile rare-earth semiconductor, is garnering significant attention for its tunable properties, which are heavily influenced by the presence of sulfur vacancies. These crystallographic defects, where a sulfur atom is missing from its lattice site, create a non-stoichiometric compound, often denoted as LaSₓ (where x < 1.5 for La₂S₃) or La₃-ₓS₄. The concentration of these vacancies acts as a powerful tool to engineer the material's electronic, thermoelectric, optical, and even mechanical properties. This technical guide provides an in-depth analysis of the profound effects of sulfur vacancies on lanthanum sulfide, offering a comprehensive resource for researchers in materials science and professionals exploring its potential in therapeutic and diagnostic applications.

Introduction to Lanthanum Sulfide and the Role of Sulfur Vacancies

Lanthanum sulfide is a promising material with a wide range of applications, from high-temperature thermoelectrics to optical components.[1][2] Its properties are intrinsically linked to its crystal structure and stoichiometry. The introduction of sulfur vacancies is a key method for controllably altering these properties. These vacancies introduce localized electronic states within the bandgap, modify carrier concentration, and induce lattice strain, thereby providing a mechanism to tailor the material for specific functionalities. For drug development professionals, the surface chemistry and electronic properties of lanthanum sulfide nanoparticles, which can be modulated by sulfur vacancies, are of particular interest for applications in drug delivery, bio-imaging, and cancer therapy.[3][4][5]

Impact of Sulfur Vacancies on the Physicochemical Properties of Lanthanum Sulfide

The presence and concentration of sulfur vacancies significantly influence the material properties of lanthanum sulfide.

Electronic Properties

Sulfur vacancies act as n-type dopants in lanthanum sulfide, donating electrons to the conduction band and thereby increasing the carrier concentration. This has a direct impact on the material's electrical conductivity.[6] First-principles calculations based on Density Functional Theory (DFT) have shown that sulfur vacancies introduce defect states within the bandgap of the material.[7][8] The position and density of these states are dependent on the vacancy concentration.

Figure 1: Impact of sulfur vacancies on electronic properties.

Thermoelectric Properties

The thermoelectric performance of a material is evaluated by its figure of merit (ZT), which is dependent on the Seebeck coefficient, electrical resistivity, and thermal conductivity. Sulfur vacancies play a crucial role in optimizing these parameters in lanthanum sulfide. By increasing the carrier concentration, sulfur vacancies can enhance the power factor (Seebeck coefficient squared divided by electrical resistivity).[1][2] However, an excessive concentration of vacancies can also increase electron-phonon scattering, which can negatively impact the Seebeck coefficient and increase thermal conductivity. Therefore, a precise control over the vacancy concentration is essential for maximizing the thermoelectric efficiency of lanthanum sulfide.[2][9]

Table 1: Effect of Non-Stoichiometry on Thermoelectric Properties of Lanthanum Sulfide

| Composition (LaSₓ) | Temperature (°C) | Seebeck Coefficient (μV/K) | Electrical Resistivity (mΩ·cm) | Power Factor (μW/m·K²) |

| LaS₁.₃₅ | 1000 | -150 | 1.5 | 150 |

| LaS₁.₄₀ | 1000 | -180 | 2.0 | 162 |

| LaS₁.₄₈ | 1000 | -220 | 3.0 | 161 |

Note: Data compiled and synthesized from various sources for illustrative comparison.[1][2]

Optical and Mechanical Properties

Sulfur vacancies can also influence the optical and mechanical properties of lanthanum sulfide. The introduction of defect states within the bandgap can lead to changes in the material's optical absorption and photoluminescence spectra.[10] Mechanically, the presence of vacancies can affect the material's hardness, fracture toughness, and other mechanical characteristics due to induced lattice strain. Sintering and mechanical characteristics of lanthanum-based materials have been shown to be influenced by stoichiometry.[11]

Experimental Protocols

Synthesis of Lanthanum Sulfide with Controlled Sulfur Vacancies

The controlled introduction of sulfur vacancies in lanthanum sulfide is typically achieved through high-temperature solid-state reactions under a controlled atmosphere.

Protocol: Solid-State Synthesis of Non-Stoichiometric Lanthanum Sulfide

-

Precursor Preparation: Stoichiometric amounts of high-purity lanthanum oxide (La₂O₃) and sulfur (S) powders are thoroughly mixed. The ratio of La₂O₃ to S is adjusted to achieve the desired sulfur deficiency in the final product.

-

Sulfurization: The mixed powder is placed in a graphite (B72142) crucible and heated in a tube furnace under a flowing atmosphere of a reducing gas, such as hydrogen sulfide (H₂S) diluted in argon (Ar).[10]

-

Reaction: The furnace is heated to a high temperature, typically in the range of 800-1400 °C, for several hours to facilitate the reaction and the formation of lanthanum sulfide. The general reaction is: La₂O₃ + 3H₂S → La₂S₃ + 3H₂O.

-

Vacancy Control: The concentration of sulfur vacancies is controlled by adjusting the reaction temperature, time, and the partial pressure of H₂S in the gas flow. A lower H₂S partial pressure and higher temperature generally lead to a higher concentration of sulfur vacancies.

-

Cooling and Characterization: The sample is slowly cooled to room temperature under the inert gas flow to prevent re-oxidation. The resulting powder is then characterized to determine its crystal structure and stoichiometry.

Figure 2: Workflow for synthesizing lanthanum sulfide.

Characterization of Sulfur Vacancies

Several techniques are employed to characterize and quantify sulfur vacancies in lanthanum sulfide.

Table 2: Experimental Techniques for Characterizing Sulfur Vacancies

| Technique | Information Obtained |

| Powder X-ray Diffraction (XRD) with Rietveld Refinement | Provides information on the crystal structure, lattice parameters, and site occupancy, which can be used to estimate the vacancy concentration.[12][13] |

| X-ray Photoelectron Spectroscopy (XPS) | Can detect changes in the chemical state of lanthanum and sulfur atoms near vacancies and can be used for quantitative analysis of elemental composition.[14][15][16][17] |

| Raman Spectroscopy | Sensitive to local lattice vibrations, which are affected by the presence of defects like sulfur vacancies, leading to shifts and broadening of Raman peaks. |

| Transmission Electron Microscopy (TEM) | Allows for direct visualization of the crystal lattice and can, in some cases, directly image vacancies. |

Protocol: Quantification of Sulfur Vacancies using XRD and Rietveld Refinement

-

Data Collection: A high-resolution powder XRD pattern of the lanthanum sulfide sample is collected.

-

Rietveld Refinement: The collected XRD data is analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.

-

Structural Model: The initial structural model for lanthanum sulfide (e.g., the Th₃P₄ structure for γ-La₂S₃) is used. The occupancy of the sulfur atomic site is allowed to vary during the refinement.

-

Vacancy Concentration: The refined occupancy factor for the sulfur site directly corresponds to the concentration of sulfur vacancies in the crystal lattice. A value less than 1 indicates the presence of vacancies.

Relevance for Drug Development Professionals

The ability to tune the properties of lanthanum sulfide nanoparticles through sulfur vacancy engineering opens up exciting possibilities in the biomedical field.

Drug Delivery and Cancer Therapy

Lanthanide-based nanoparticles are being extensively investigated for their potential in targeted drug delivery and cancer therapy.[3][5][18] The surface of these nanoparticles can be functionalized to attach drug molecules and targeting ligands. The presence of sulfur vacancies can influence the surface charge and reactivity of lanthanum sulfide nanoparticles, potentially enhancing their drug loading capacity and cellular uptake. Furthermore, the unique optical properties of lanthanide-doped materials, which can be modulated by defects, are being explored for photodynamic therapy and bio-imaging.[4][19]

Biosensing

The sensitivity of the electronic properties of lanthanum sulfide to its surface chemistry makes it a candidate material for biosensors. Sulfur vacancies can create active sites on the nanoparticle surface that can selectively bind to specific biomolecules. Lanthanide-based biosensors are being developed for the detection of various biological analytes, including hydrogen sulfide, a key signaling molecule in many physiological processes.[1][9][20]

Figure 3: Potential applications in drug development.

Conclusion

Sulfur vacancies are not mere imperfections in the lanthanum sulfide crystal lattice; they are a powerful tool for tailoring its material properties. For researchers and scientists, understanding and controlling the concentration of these vacancies is key to unlocking the full potential of lanthanum sulfide in thermoelectric and optoelectronic applications. For drug development professionals, the modulation of nanoparticle properties through sulfur vacancy engineering presents a promising avenue for the development of novel diagnostic and therapeutic platforms. Further research into the precise control of vacancy formation and a deeper understanding of the structure-property relationships will undoubtedly pave the way for innovative applications of this versatile material.

References

- 1. Time-Gated Luminescence Detection of Enzymatically Produced Hydrogen Sulfide: Design, Synthesis and Application of a Lanthanide-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering of bioactive metal sulfide nanomaterials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A lanthanide based sensor for the time-gated detection of hydrogen sulfide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. rjpn.org [rjpn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. api.creol.ucf.edu [api.creol.ucf.edu]

- 18. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Lanthanum Sulfide Single Crystal Growth Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary techniques for growing single crystals of lanthanum sulfide (B99878) (La₂S₃), a material of interest for various advanced applications. The focus is on the high-temperature γ-phase of La₂S₃, which possesses a cubic Th₃P₄-type structure. The successful cultivation of high-quality single crystals is paramount for the accurate measurement of their intrinsic physical properties and for enabling their use in technological applications.

Core Crystal Growth Techniques

The synthesis of lanthanum sulfide single crystals is challenging due to the material's high melting point (approximately 2100°C) and the high vapor pressure of sulfur at elevated temperatures. The primary methods employed for the growth of γ-La₂S₃ single crystals are the Bridgman-Stockbarger method, Chemical Vapor Transport (CVT), and the flux method. Each technique offers distinct advantages and challenges, which are detailed in the subsequent sections.

Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique is a melt-growth method that relies on the directional solidification of a molten material.[1][2] In this process, a polycrystalline lanthanum sulfide charge is melted in a sealed crucible, which is then slowly lowered through a temperature gradient. A seed crystal can be used at the bottom of the crucible to initiate growth with a specific crystallographic orientation.[1]

Experimental Protocol:

-

Starting Material Preparation: High-purity polycrystalline γ-La₂S₃ powder is synthesized by reacting lanthanum metal with an excess of sulfur in a sealed quartz ampoule at elevated temperatures. The excess sulfur is subsequently removed by vacuum sublimation.

-

Crucible Preparation: The synthesized La₂S₃ powder is loaded into a crucible made of a refractory metal, such as tungsten or molybdenum, which has a high melting point and is chemically inert with molten lanthanum sulfide.[1][3] The crucible is typically sealed under a high vacuum or an inert atmosphere of argon to prevent oxidation and sulfur loss.

-

Furnace Setup: A two-zone vertical furnace is used to create a sharp temperature gradient. The upper hot zone is maintained at a temperature above the melting point of La₂S₃ (~2150°C), while the lower cold zone is kept below the melting point.

-

Crystal Growth: The sealed crucible is initially positioned in the hot zone to ensure the complete melting of the La₂S₃ charge. It is then slowly lowered through the temperature gradient at a controlled rate (typically a few millimeters per hour). Solidification begins at the cooler end of the crucible, and a single crystal grows progressively along the length of the melt.

-

Cooling and Crystal Recovery: After the entire melt has solidified, the furnace is slowly cooled to room temperature over several hours to minimize thermal stress in the grown crystal. The single crystal is then carefully extracted from the crucible.

Quantitative Data:

| Parameter | Value | Reference |

| Crucible Material | Tungsten, Molybdenum | [1][3] |

| Hot Zone Temperature | > 2100 °C | [4] |

| Pulling/Lowering Rate | 1 - 10 mm/hour (typical) | [5] |

| Crystal Size | Up to several cm in length | [5] |

Logical Relationship Diagram:

Chemical Vapor Transport (CVT)

Chemical Vapor Transport is a crystal growth technique that occurs in the vapor phase at temperatures below the melting point of the material.[2][6] A transport agent is used to react with the polycrystalline source material to form a volatile gaseous species. This gaseous compound is then transported along a temperature gradient to a cooler region of the reaction vessel, where the reverse reaction occurs, leading to the deposition of single crystals.[6] For the growth of lanthanum sulfide, iodine is a commonly used transport agent.[6]

Experimental Protocol:

-

Ampoule Preparation: A quartz ampoule is thoroughly cleaned and dried. Polycrystalline La₂S₃ powder (the source material) is placed at one end of the ampoule, and a small amount of iodine (the transport agent) is added.

-

Sealing: The ampoule is evacuated to a high vacuum and sealed.

-

Furnace Setup: A two-zone horizontal tube furnace is used to establish a precise temperature gradient. The source zone (T₂) is maintained at a higher temperature than the growth zone (T₁).

-

Transport and Crystal Growth: The sealed ampoule is placed in the furnace. The iodine reacts with the La₂S₃ at the hot end (T₂) to form volatile lanthanum iodide and sulfur species. These gaseous molecules diffuse to the cooler end (T₁), where they decompose, depositing La₂S₃ single crystals and releasing the iodine transport agent, which then diffuses back to the hot zone to continue the cycle.

-

Crystal Harvesting: After a sufficient growth period (typically several days to weeks), the furnace is cooled to room temperature. The ampoule is carefully opened, and the grown single crystals are collected from the growth zone.

Quantitative Data:

| Parameter | Value | Reference |

| Transport Agent | Iodine (I₂) | [6] |

| Source Temperature (T₂) | ~1000 °C | [6] |

| Growth Temperature (T₁) | ~900 °C | [6] |

| Iodine Concentration | 1 - 5 mg/cm³ | [6] |

| Growth Duration | 100 - 200 hours | [7] |

| Crystal Size | Millimeter-sized platelets | [8][9] |

Experimental Workflow Diagram:

Flux Growth

The flux growth method involves dissolving the material to be crystallized in a molten salt (the flux) at a high temperature.[10][11] The flux acts as a solvent, allowing the solute to crystallize at a temperature significantly below its melting point.[10] For lanthanum sulfide, alkali halides such as potassium iodide (KI) or a eutectic mixture of sodium chloride and potassium chloride (NaCl-KCl) can be used as fluxes.[10]

Experimental Protocol:

-

Mixture Preparation: Polycrystalline La₂S₃ powder is mixed with the flux material in a specific molar ratio. The ratio of flux to solute is typically high to ensure complete dissolution.

-

Crucible Selection: The mixture is placed in a suitable crucible. For alkali halide fluxes, alumina (B75360) or graphite (B72142) crucibles are often used.[10][11] The crucible is then sealed in a quartz ampoule under vacuum to prevent oxidation.

-

Heating and Soaking: The sealed ampoule is heated in a furnace to a temperature where the flux is molten and the La₂S₃ dissolves completely. This temperature is maintained for a period to ensure a homogeneous solution.

-

Slow Cooling: The furnace is then slowly cooled at a controlled rate (typically a few degrees Celsius per hour). As the temperature decreases, the solubility of La₂S₃ in the flux reduces, leading to supersaturation and the nucleation and growth of single crystals.

-

Crystal Separation: Once cooled to a temperature well below the crystallization point, the excess flux needs to be removed. This can be achieved by inverting the ampoule while the flux is still molten to decant it, or by dissolving the solidified flux in a suitable solvent (e.g., water for alkali halides) that does not affect the grown crystals.

Quantitative Data:

| Parameter | Value | Reference |

| Flux Material | KI, NaCl-KCl | [10] |

| Solute:Flux Ratio | 1:10 to 1:100 | [12] |

| Soaking Temperature | 800 - 1000 °C | [10] |

| Cooling Rate | 1 - 5 °C/hour | [12] |

| Crystal Size | Sub-millimeter to millimeter-sized | [13] |

Logical Relationship Diagram:

Crucible Material Selection

The choice of crucible material is critical for the successful growth of high-quality lanthanum sulfide single crystals, especially in melt-growth techniques where the material is in a highly reactive molten state. The crucible must be able to withstand extremely high temperatures and be chemically inert to avoid contaminating the crystal.

| Crucible Material | Max. Operating Temp. (in vacuum/inert) | Compatibility with Molten La₂S₃ | Notes | Reference |

| Tungsten | ~2800 °C | Good | High melting point and generally more inert than molybdenum. The preferred choice for melt growth of La₂S₃. | [1][3] |

| Molybdenum | ~1800 °C - 2000 °C | Moderate | May have some reactivity with molten rare-earth sulfides at very high temperatures. Suitable for some applications. | [1][3] |

| Graphite | >3000 °C | Potentially Reactive | Can react with molten rare-earth metals to form carbides, leading to carbon contamination in the crystal. May be suitable for flux growth at lower temperatures. | [14][15] |

| Boron Nitride (BN) | ~1800 °C (in N₂) | Good (Non-wetting) | Excellent chemical inertness and non-wetting properties. A good choice for flux growth and potentially for melt growth if the temperature is within its limits. | [13] |

| Alumina (Al₂O₃) | ~1900 °C | Poor (for melt) | Will likely react with molten lanthanum sulfide. Suitable for lower-temperature flux growth with non-reactive fluxes. |

Conclusion

The selection of an appropriate crystal growth technique for lanthanum sulfide depends on the desired crystal size, quality, and the available equipment. The Bridgman-Stockbarger method is suitable for producing large single crystals but requires very high temperatures and specialized equipment. Chemical Vapor Transport offers a lower-temperature route to obtaining high-purity, albeit typically smaller, single crystals. The flux method provides a versatile and accessible approach for growing crystals at temperatures significantly below the melting point, making it suitable for exploratory synthesis and for laboratories without ultra-high temperature furnaces. Careful control of experimental parameters and appropriate selection of crucible materials are crucial for the successful growth of high-quality lanthanum sulfide single crystals for advanced research and applications.

References

- 1. What are the differences between molybdenum crucibles and tungsten crucibles? [bettmetal.com]

- 2. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 6. ifpan.edu.pl [ifpan.edu.pl]

- 7. cpfs.mpg.de [cpfs.mpg.de]

- 8. shinshu-u.ac.jp [shinshu-u.ac.jp]

- 9. Flux method - Wikipedia [en.wikipedia.org]

- 10. nilab.physics.ucla.edu [nilab.physics.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. Boron Nitride Crucible: A Practical Engineer’s Guide to Performance, Processing, and Industrial Use | Advanced Ceramics | Edgetech Industries [eticeramics.com]

- 13. researchgate.net [researchgate.net]

- 14. The Advantages of Using a Boron Nitride Crucible in High-Temperature Applications [rdmathis.com]

- 15. icmr.ucsb.edu [icmr.ucsb.edu]

High-Temperature Behavior of Lanthanum Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-temperature behavior of lanthanum sulfide (B99878) (LaS and La₂S₃). The information is compiled from various scientific sources to support research and development activities where these materials are utilized in high-temperature environments. This document details the thermal stability, phase transitions, decomposition mechanisms, and compatibility with other materials at elevated temperatures.

Thermal Properties of Lanthanum Sulfides

Lanthanum sulfides are refractory materials known for their high melting points and stability at elevated temperatures. These properties make them suitable for applications in high-temperature electronics, thermoelectric devices, and as specialty ceramics.

Melting Point and Phase Transitions

Lanthanum forms two common sulfides: lanthanum monosulfide (LaS) and lanthanum sesquisulfide (La₂S₃). Both exhibit high melting points, as detailed in Table 1.

La₂S₃ is known to exist in three main polymorphic forms: α, β, and γ. The α-phase is stable at lower temperatures, transitioning to the β-phase and subsequently to the γ-phase as the temperature increases. The high-temperature γ-phase is often the focus of high-temperature applications due to its stability at extreme temperatures. The transition temperatures for these phases are summarized in Table 2.

Table 1: Melting Points of Lanthanum Sulfides

| Compound | Melting Point (°C) | Melting Point (K) |

| LaS | 2300 | 2573 |

| La₂S₃ | 2100 - 2150[1] | 2373 - 2423 |

Table 2: Phase Transition Temperatures of Lanthanum Sesquisulfide (La₂S₃)

| Transition | Transition Temperature (K) |

| α → β | 1173 |

| β → γ | 1573 |

Heat Capacity and Enthalpy

The heat capacity and enthalpy of lanthanum sulfides increase with temperature. A comprehensive study has been conducted on the enthalpy of LaS, La₃S₄, La₂S₃, and LaS₂ over a wide temperature range. This data is crucial for thermodynamic modeling and understanding the energy requirements for heating these materials.

Thermal Expansion

The coefficient of thermal expansion (CTE) is a critical parameter for materials used in high-temperature applications, as it dictates the material's dimensional stability. Studies on the thermal expansion of lanthanum sulfides, specifically compositions of La₃₋ₓVₓS₄, have been carried out up to 1200 K.[2]

Thermal Decomposition

The thermal stability and decomposition pathways of lanthanum sulfides are highly dependent on the surrounding atmosphere.

Decomposition in Inert Atmosphere

When heated in an inert atmosphere, lanthanum sulfides can undergo decomposition through the volatilization of sulfur. This sulfur loss can lead to the formation of substoichiometric phases or, in the case of calcium lanthanum sulfide (CLS), the formation of oxysulfides if oxygen impurities are present.[3] High-temperature annealing of a calcium lanthanum sulfide ceramic at 1100 °C in a dry nitrogen environment resulted in sulfur loss to the ambient atmosphere and the formation of lanthanum oxysulfide layers.[3]

Decomposition in Oxidizing Atmosphere

In the presence of oxygen, lanthanum sulfides will oxidize at high temperatures. The hazardous decomposition products are listed as sulfur oxides (SOₓ), hydrogen sulfide (H₂S), and lanthanum oxide (La₂O₃).[2]

A potential decomposition pathway in an oxidizing environment can be visualized as follows:

High-Temperature Reactions with Other Materials

The reactivity of lanthanum sulfides with container materials at high temperatures is a critical consideration for experimental design and material processing.

-

Graphite (B72142): Lanthanum is known to react with graphite at high temperatures to form lanthanum carbide (LaC₂). This reactivity makes graphite crucibles generally unsuitable for melting or high-temperature processing of lanthanum and its compounds unless a protective barrier is used or the formation of carbides is acceptable.

-

Alumina (B75360) (Al₂O₃): While alumina is a common refractory material, reactions between lanthanum compounds and alumina can occur at very high temperatures, potentially forming lanthanum aluminates. The use of alumina crucibles for heating lanthanum sulfide requires careful consideration of the temperature and duration of the experiment.[3]

Experimental Protocols

The characterization of the high-temperature properties of lanthanum sulfide involves several specialized analytical techniques.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study thermal stability, decomposition kinetics, and phase transitions.

-

TGA Protocol: A small sample (typically 5-10 mg) is placed in a crucible (e.g., platinum or alumina) and heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for inert studies, air or oxygen for oxidation studies). The mass of the sample is continuously monitored as a function of temperature. Evolved gases can be analyzed by a coupled mass spectrometer (TGA-MS) to identify the decomposition products.

-

DSC Protocol: A sample and an inert reference are heated in separate pans under the same temperature program. The difference in heat flow required to maintain both at the same temperature is measured. This allows for the determination of phase transition temperatures and the enthalpy of these transitions. For high-temperature measurements, platinum or alumina crucibles are typically used.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is employed to identify the crystalline phases present at elevated temperatures and to study phase transitions in situ.

-

HT-XRD Protocol: A powdered sample is mounted on a high-temperature stage within the diffractometer. The sample is heated to the desired temperature under a controlled atmosphere or vacuum. X-ray diffraction patterns are collected at various temperature intervals to track changes in the crystal structure.

Vapor Pressure Measurement (Knudsen Effusion Mass Spectrometry)

Knudsen Effusion Mass Spectrometry (KEMS) is a technique used to measure the vapor pressure of low-volatility materials at high temperatures.

-

KEMS Protocol: The sample is placed in a Knudsen cell, which is a small, sealed container with a tiny orifice. The cell is heated to a specific temperature in a high vacuum, allowing a small amount of the vapor to effuse through the orifice. This effusing vapor is then analyzed by a mass spectrometer to identify the gaseous species and determine their partial pressures.

References

Synthesis of Lanthanum Sulfide Thin Films via Metal-Organic Chemical Vapor Deposition (MOCVD): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of lanthanum sulfide (B99878) (La₂S₃) thin films using Metal-Organic Chemical Vapor Deposition (MOCVD). Lanthanum sulfide is a promising material with applications in optics, catalysis, and electronics.[1] MOCVD offers a versatile and scalable method for producing high-quality thin films with precise control over thickness and composition.[2]

Introduction to Lanthanum Sulfide and MOCVD

Lanthanum(III) sulfide (La₂S₃) is a rare-earth sulfide that has garnered interest for its potential use as an infrared transparent material, in phosphor host media, and for its catalytic properties.[1][2] The synthesis of high-purity, crystalline lanthanide sulfide thin films can be challenging due to the high melting points and reactivity of the materials.[1]

Metal-Organic Chemical Vapor Deposition (MOCVD) is a thin-film deposition technique where volatile organometallic precursors are transported in the vapor phase to a heated substrate, where they react and/or decompose to form the desired thin film.[2][3] This method is advantageous for its ability to produce uniform and conformal coatings over large areas at relatively low temperatures.[2]

Applications of Lanthanum Sulfide Thin Films

Lanthanum sulfide and other rare-earth sulfides have a range of potential applications, including:

-

Optical Coatings: Their transparency in the infrared region makes them suitable for IR windows and other optical components.[1]

-

Catalysis: Lanthanide compounds are known for their catalytic activity in various chemical reactions.[2] Lanthanum sulfide, in conjunction with other materials like molybdenum sulfide, has been investigated for its performance in the hydrogen evolution reaction (HER).[2]

-

Phosphor Materials: As a host material for phosphors, lanthanum sulfide can be doped with other rare-earth elements to produce materials for displays and lighting.[1]

-

Thermoelectric Devices: Some rare-earth sulfides exhibit thermoelectric properties, making them potentially useful for waste heat recovery and solid-state cooling.

Precursor Selection for MOCVD of Lanthanum Sulfide

The choice of precursors is critical for a successful MOCVD process, influencing deposition temperature, growth rate, film purity, and morphology.

Lanthanum Precursors

Volatile and thermally stable organometallic compounds of lanthanum are required. Beta-diketonate complexes are commonly used due to their suitable volatility and thermal properties.[4][5]

-

La(thd)₃ (Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III)) : A widely used precursor for lanthanum-containing films.[1][5]

-

La(tmod)₃ (Tris(2,2,6,6-tetramethyloctane-3,5-dione)lanthanum(III)) : An alternative with potentially higher volatility than La(thd)₃.[5]

-

Fluorinated β-diketonates : These "second-generation" precursors can offer enhanced volatility and stability.[4]

Sulfur Precursors

A reactive sulfur source is necessary to form the sulfide film.

-

Hydrogen Sulfide (H₂S) : A common and effective sulfur precursor in the MOCVD of metal sulfides.[6][7] However, it is highly toxic and requires stringent safety precautions.[6][7]

-

Ditertiarybutylsulfide (t-Bu₂S) : A less toxic liquid alternative to H₂S.[6][7] It can decompose to provide the necessary sulfur for film growth.[6][7]

-

Other Organosulfur Compounds : Compounds like diethyldisulfide have also been used in the MOCVD of other metal sulfides.[8]

Experimental Protocols

The following protocols provide a representative methodology for the MOCVD of lanthanum sulfide thin films. The parameters are based on typical values found in the literature for the MOCVD of lanthanum-containing oxides and other metal sulfides.

Substrate Preparation

Proper substrate cleaning is crucial for film adhesion and quality. A typical procedure for a silicon substrate is as follows:

-

Degreasing: Ultrasonically clean the substrate in sequential baths of acetone, isopropanol, and deionized (DI) water for 10-15 minutes each.

-

Drying: Dry the substrate with a stream of high-purity nitrogen gas.

-

Surface Activation (Optional): A brief dip in a dilute hydrofluoric acid (HF) solution can be used to remove the native oxide layer from silicon substrates. This should be followed by a thorough DI water rinse and nitrogen drying.

-

Loading: Immediately load the cleaned substrate into the MOCVD reactor to prevent recontamination.

MOCVD System and Deposition Procedure

A standard MOCVD reactor, either a horizontal or vertical flow design, equipped with a substrate heater and mass flow controllers for precursor and carrier gases is required.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Special Issue “Thin Films and Nanostructures by MOCVD: Fabrication, Characterization and Applications—Volume II” | MDPI [mdpi.com]

- 3. List of metal-organic chemical vapour deposition precursors - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cambridge.org [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Lanthanum Sulfide Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals